Clidamicina-d3 Clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

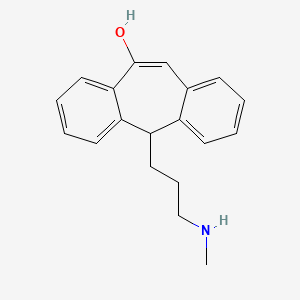

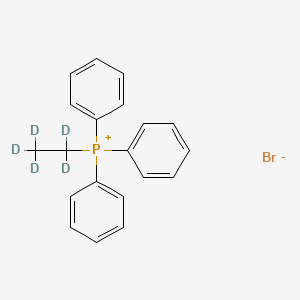

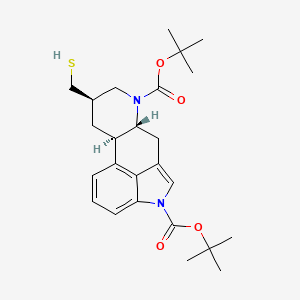

Clindamycin-d3 Hydrochloride is a deuterated form of Clindamycin Hydrochloride, a semi-synthetic derivative of lincomycin. It is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic bacteria, as well as certain aerobic bacteria. The deuterated form, Clindamycin-d3 Hydrochloride, is often used in scientific research to study the pharmacokinetics and metabolism of Clindamycin due to its stable isotope labeling.

Aplicaciones Científicas De Investigación

Clindamycin-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:

Pharmacokinetics and Metabolism: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Clindamycin in the body.

Drug Development: It helps in understanding the drug’s interaction with biological systems and aids in the development of new antibiotics.

Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify Clindamycin levels in biological samples.

Microbiology: Research on the efficacy of Clindamycin against various bacterial strains and its role in combating antibiotic resistance.

Mecanismo De Acción

Target of Action

Clindamycin-d3 Hydrochloride, also known as 7(S)-Chloro-7-deoxylincomycin-d3, primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a significant role in the formation of peptide bonds during protein synthesis .

Mode of Action

Clindamycin-d3 Hydrochloride binds to the 50S ribosomal subunit, thereby disrupting protein synthesis . It interferes with the transpeptidation reaction, which is a critical step in protein synthesis that involves the formation of peptide bonds . This disruption inhibits the elongation of the peptide chain, effectively halting the synthesis of new proteins within the bacterial cell .

Biochemical Pathways

By inhibiting protein synthesis, Clindamycin-d3 Hydrochloride affects various biochemical pathways within the bacterial cell. The disruption of protein synthesis leads to changes in the cell wall surface, which decreases the adherence of bacteria to host cells . This alteration in the bacterial cell wall can affect numerous downstream pathways, including those involved in bacterial replication and virulence .

Pharmacokinetics

Clindamycin-d3 Hydrochloride exhibits rapid absorption when administered orally, with approximately 90% bioavailability . The elimination half-life of Clindamycin is about 3 hours in adults and 2.5 hours in children . This relatively short half-life necessitates administration every six hours to ensure adequate antibiotic concentrations .

Result of Action

The primary result of Clindamycin-d3 Hydrochloride’s action is the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to a halt in bacterial replication . Additionally, the changes induced in the bacterial cell wall surface decrease the adherence of bacteria to host cells, thereby increasing the intracellular killing of organisms .

Action Environment

The action of Clindamycin-d3 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other antibiotics that also target the 50S ribosomal subunit, such as erythromycin, clarithromycin, and azithromycin, may compete for binding at this site . Additionally, resistance to Clindamycin may develop, generally as a result of base modification within the 23S ribosomal RNA .

Análisis Bioquímico

Biochemical Properties

Clindamycin-d3 Hydrochloride plays a significant role in biochemical reactions. It works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . This disruption of bacterial protein synthesis causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Cellular Effects

Clindamycin-d3 Hydrochloride has profound effects on various types of cells and cellular processes. It achieves high intracellular levels in phagocytic cells, high levels in bone, and is able to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci . By disrupting bacterial protein synthesis, Clindamycin-d3 Hydrochloride causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The molecular mechanism of Clindamycin-d3 Hydrochloride involves binding to the 50s ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction . This inhibition of early chain elongation results in changes in the cell wall surface, decreasing adherence of bacteria to host cells, and increasing intracellular killing of organisms .

Temporal Effects in Laboratory Settings

The effects of Clindamycin-d3 Hydrochloride over time in laboratory settings include an extended postantibiotic effect against some strains of bacteria, which may be attributed to persistence of the drug at the ribosomal binding site

Dosage Effects in Animal Models

In animal models, the effects of Clindamycin-d3 Hydrochloride vary with different dosages . The standard dose of Clindamycin for dogs is 5 mg per pound of body weight every 12 hours or 10 mg per pound of body weight every 24 hours

Metabolic Pathways

Clindamycin-d3 Hydrochloride is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites This knowledge of the potential relevance of the drug’s metabolites and disposition is of interest

Transport and Distribution

Clindamycin-d3 Hydrochloride achieves high intracellular levels in phagocytic cells and high levels in bone This suggests that it is effectively transported and distributed within cells and tissues

Subcellular Localization

One of the identified targets, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin-d3 Hydrochloride typically involves the deuteration of Clindamycin. The process begins with the synthesis of Clindamycin from lincomycin. Lincomycin undergoes a series of chemical reactions, including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis to obtain 7-epime lincomycin. This intermediate is then chlorinated to produce Clindamycin .

For the deuteration process, Clindamycin is subjected to a reaction with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium. The resulting compound is then converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of Clindamycin-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in achieving high yields and minimizing impurities.

Análisis De Reacciones Químicas

Types of Reactions

Clindamycin-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Clindamycin can be oxidized to form sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert Clindamycin to its corresponding amine derivatives.

Substitution: Substitution reactions, such as the Mitsunobu reaction, are used in the synthesis of Clindamycin from lincomycin.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: The Mitsunobu reaction employs reagents like triphenylphosphine and diethyl azodicarboxylate.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Chlorinated derivatives of lincomycin.

Comparación Con Compuestos Similares

Similar Compounds

Lincomycin: The parent compound from which Clindamycin is derived. It has a similar mechanism of action but a narrower spectrum of activity.

Clindamycin Phosphate: A prodrug of Clindamycin that is rapidly converted to the active form in vivo.

Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity but different mechanism of action.

Doxycycline: A tetracycline antibiotic with a different mechanism of action and used for a wider range of infections.

Uniqueness

Clindamycin-d3 Hydrochloride is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing precise tracking and quantification in biological systems. Its stable isotope labeling makes it a valuable tool in drug development and analytical chemistry.

Propiedades

IUPAC Name |

(2S)-N-[2-chloro-1-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10?,11-,12?,13+,14+,15-,16?,18+;/m0./s1/i3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUODDLQVRAJAJM-QCGDUVFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)NC(C2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)C(C)Cl)CCC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34Cl2N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

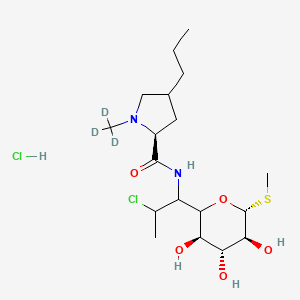

![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)

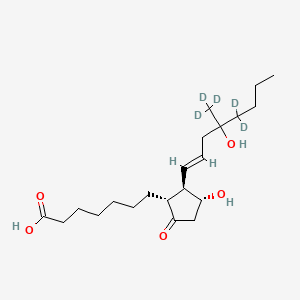

![6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A](/img/new.no-structure.jpg)

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)